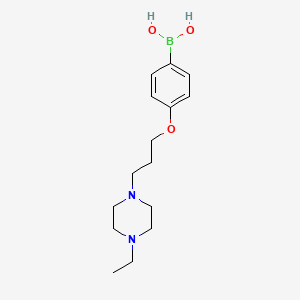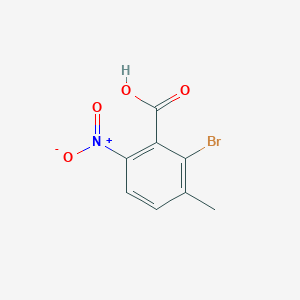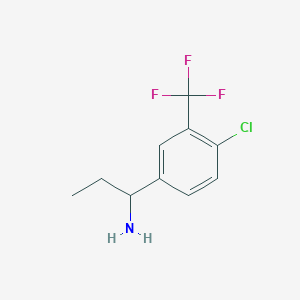
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine
描述
This compound is a derivative of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . It is also related to a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives synthesized for analgesic purposes .
Synthesis Analysis
The synthesis of related compounds often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl (TFM, -CF3) group . This group is a common feature in many FDA-approved drugs and is known to exhibit numerous pharmacological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its derivatives often involve Pd-catalyzed coupling reactions . The exact reactions would depend on the specific synthesis pathway used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 1-[3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-AMINE, has a predicted boiling point of 218.4±35.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C and 760 Torr .科学研究应用
Synthetic Pathways and Structural Insights
The compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine plays a pivotal role in the synthesis of various novel compounds, demonstrating its utility in organic synthesis and structural chemistry. For instance, its involvement in the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases its importance in creating compounds with potential pharmacological activities. The reaction pathways leveraged for these syntheses provide valuable insights into the structural and spectroscopic properties of the resultant compounds, indicating a broad spectrum of possible applications in medicinal chemistry and material science (Issac & Tierney, 1996).
Environmental and Pharmaceutical Applications
The compound's derivatives have shown significant potential in environmental and pharmaceutical applications. Notably, amine-functionalized sorbents, which could be related to the structural functionalities of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine, have been identified as promising materials for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. This application is critical for addressing the contamination of drinking water with PFAS, highlighting the compound's relevance in developing solutions for environmental pollution (Ateia et al., 2019).
Additionally, the compound's framework serves as a foundational structure in the synthesis of amino-1,2,4-triazoles, which are used extensively across various industries, including agriculture and pharmaceuticals. These derivatives are integral to producing a wide range of products, from agricultural chemicals to medical drugs, demonstrating the compound's versatility and importance in both environmental and health-related fields (Nazarov et al., 2021).
Advanced Oxidation Processes
In the realm of chemical engineering and environmental science, 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine-related compounds have been explored for their role in the degradation of nitrogen-containing hazardous compounds. Advanced oxidation processes (AOPs) have been identified as effective methods for mineralizing such compounds, improving the efficacy of treatment schemes for water purification. This research underscores the compound's applicability in developing technologies focused on mitigating water pollution and enhancing treatment methodologies (Bhat & Gogate, 2021).
安全和危害
The safety and hazards associated with this compound would depend on its specific structure and use. For example, a related compound, 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-, is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3, indicating various potential hazards .
未来方向
The future directions for research on this compound could include further optimization of its synthesis, investigation of its mechanism of action, and exploration of its potential therapeutic applications. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their analgesic potential , suggesting potential future directions for research on this compound and its derivatives.
属性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJAYLQLXUPPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



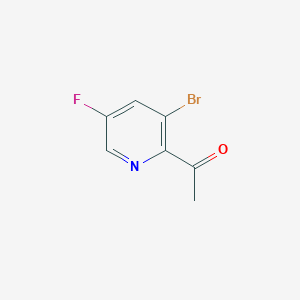
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)
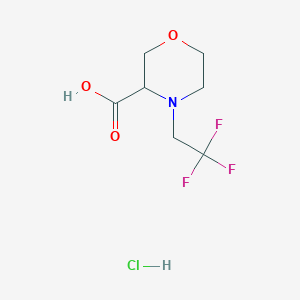

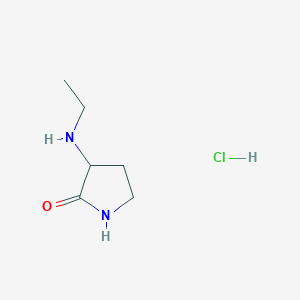
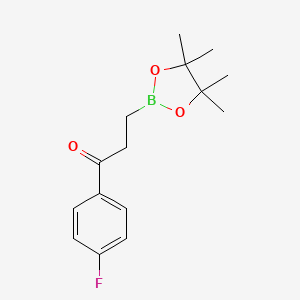
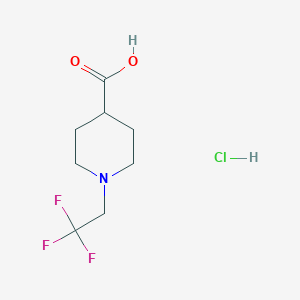
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
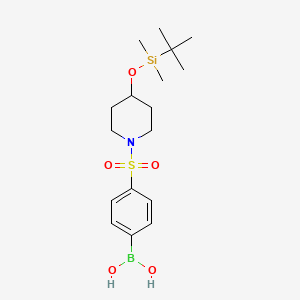
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)
